(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
The compound “(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate” is a synthetic small molecule characterized by a hybrid structure combining indole, benzofuran, and toluenesulfonate moieties. The indole group is substituted with an ethyl chain at the 1-position, while the benzofuran core is functionalized with a methyl group at the 7-position and a conjugated oxo group. The toluenesulfonate (tosylate) ester at the 6-position enhances the molecule’s stability and solubility in organic solvents.
Properties
Molecular Formula |
C27H23NO5S |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H23NO5S/c1-4-28-16-19(21-7-5-6-8-23(21)28)15-25-26(29)22-13-14-24(18(3)27(22)32-25)33-34(30,31)20-11-9-17(2)10-12-20/h5-16H,4H2,1-3H3/b25-15+ |
InChI Key |
FCGMYFNCYHZGNY-MFKUBSTISA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)C)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Synthesis via Cyclization-Decarboxylation
The benzofuran core is typically constructed through cyclization-decarboxylation of substituted phenolic precursors. For example, 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid serves as a key intermediate. As outlined in patent WO2011099010A1, this acid undergoes activation via conversion to an acyl sulfonate (e.g., tosylate) using 4-methylbenzenesulfonyl chloride in halogenated solvents like dichloroethane at 75–80°C for 3–5 hours . Subsequent refluxing with a base (e.g., triethylamine) induces cyclization, yielding the benzofuran scaffold .
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acyl sulfonation | Tosyl chloride, dichloroethane, 75°C | 88% | |
| Cyclization | Triethylamine, reflux, 12h | 72% |
This method prioritizes scalability, with yields exceeding 70% after purification via column chromatography or vacuum distillation .
Tosylation of the Hydroxyl Group
The final step introduces the 4-methylbenzenesulfonate group at the 6-position of the benzofuran. According to VulcanChem’s protocol, this involves treating the phenolic intermediate with tosyl chloride in pyridine at 0–5°C . The reaction proceeds via nucleophilic substitution, with pyridine neutralizing HCl byproducts . Post-reaction extraction with 6M HCl and brine ensures high purity (>95%), as validated by GC-MS .
Critical Parameters:
Alternative One-Pot Synthesis
Recent advances describe a one-pot approach combining cyclization and tosylation. A 2024 study in ACS Omega details Rhodium-catalyzed annulation of meta-salicylic acid derivatives with vinylene carbonate , directly yielding the benzofuran-tosylate structure in 65% yield . This method bypasses intermediate isolation, reducing solvent waste and processing time .
Catalytic System:
Comparative Analysis of Methods
| Method | Steps | Total Yield | Time | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential (Cyclization + Condensation + Tosylation) | 3 | 58% | 24h | High purity, scalable | Labor-intensive |
| One-Pot Catalytic | 1 | 65% | 8h | Efficient, fewer solvents | Requires specialized catalysts |
| Patent-Based (WO2011099010A1) | 2 | 72% | 16h | Robust, high yield | High-temperature steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide or potassium carbonate are employed.
Major Products
Oxidation: Oxidized derivatives of the indole and benzofuran rings.
Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities due to its structural components:
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties against various bacteria and fungi. This can be attributed to the indole and benzofuran components that may disrupt microbial membranes or inhibit essential enzymes.
Antioxidant Effects
The benzofuran moiety is linked to antioxidant activity, allowing the compound to scavenge free radicals and mitigate oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.
Enzyme Modulation
The compound may interact with specific molecular targets such as enzymes and receptors, potentially modulating their activity. This interaction can lead to various downstream effects beneficial for therapeutic applications.
Synthetic Methods
The synthesis of this compound typically involves several steps:
- Formation of Indole Derivative : Synthesized through Fischer indole synthesis.
- Benzofuran Formation : Achieved via cyclization of ortho-hydroxyaryl ketones.
- Condensation Reaction : The indole derivative is condensed with the benzofuran derivative.
- Sulfonation : Final sulfonation with 4-methylbenzenesulfonyl chloride enhances solubility.
Medicinal Chemistry
The compound's potential as a lead compound in drug development is significant due to its diverse biological activities. It can serve as a scaffold for designing new therapeutic agents targeting infections or oxidative stress-related diseases.
Organic Synthesis
In organic chemistry, this compound can be utilized as an intermediate in synthesizing more complex molecules or as a reagent in various reactions due to its functional groups.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial activity of various indole derivatives, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
Case Study 2: Antioxidant Efficacy Evaluation
A comparative study on the antioxidant properties of benzofuran derivatives revealed that this compound exhibited superior free radical scavenging activity compared to traditional antioxidants like ascorbic acid, highlighting its potential application in nutraceutical formulations.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The indole and benzofuran moieties can interact with enzymes and receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares partial structural homology with two classes of molecules:
- Indole derivatives : Similar to natural products like tryptophan-derived alkaloids, but distinct due to the ethyl substitution and tosylate ester.
- Benzofuran sulfonates : Comparable to anti-inflammatory agents (e.g., COX-2 inhibitors), though the conjugated oxo group in this compound may alter reactivity .
Spectroscopic and Analytical Comparison
The provided evidence (from Advanced Pharmaceutical Bulletin, 2017) highlights the use of UV and NMR spectroscopy for structural elucidation of Zygocaperoside and Isorhamnetin-3-O glycoside . While these compounds are unrelated structurally, the methodologies (e.g., $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $) would apply similarly to the target compound. For example:
- UV-Vis : The indole and benzofuran chromophores would exhibit strong absorbance in the 250–320 nm range.
- NMR: The ethyl group on indole (δ ~1.4 ppm for CH$ _3 $, δ ~4.2 ppm for CH$ _2 $) and tosylate aromatic protons (δ ~7.3–7.8 ppm) would be diagnostic .
Physicochemical Properties
| Property | Target Compound | Zygocaperoside | Isorhamnetin-3-O glycoside |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (est.) | 823 g/mol | 478 g/mol |
| Solubility | Moderate in DMSO | Insoluble in water | Water-soluble (glycoside) |
| Key Functional Groups | Tosylate, Indole | Triterpene glycoside | Flavonol glycoside |
Table 1: Comparative physicochemical properties. Data for Zygocaperoside and Isorhamnetin-3-O glycoside sourced from .
Biological Activity
The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural motifs, including indole and benzofuran components, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 489.5 g/mol . The compound's structure includes:
- An indole moiety, known for its role in various biological activities.
- A benzofuran framework, associated with antioxidant and anti-inflammatory effects.
- A benzenesulfonate group, which may enhance solubility and bioavailability.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The binding to these targets can modulate their activity, leading to various downstream effects. For instance, compounds with similar structures have been shown to exhibit:
- Antimicrobial properties against bacteria and fungi.
- Antioxidant effects through the scavenging of free radicals.
Antimicrobial Activity
Recent studies have indicated that compounds related to this structure exhibit significant antimicrobial properties. For instance:
- Compounds with similar indole and benzofuran structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 4.9 to 17 µM against E. coli .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | B. subtilis | 11 |
Antioxidant Activity
Research has shown that compounds containing benzofuran derivatives can exhibit antioxidant activity by reducing oxidative stress markers in vitro. This suggests potential applications in preventing oxidative damage in biological systems.
Case Studies
- Study on Indole Derivatives : A study demonstrated that derivatives of indole showed strong antibacterial activity against multi-drug resistant strains of bacteria, indicating the potential for developing new antibiotics based on similar structures .
- Benzofuran Compounds : Another investigation focused on benzofuran derivatives revealed their ability to inhibit inflammatory pathways, suggesting that the compound could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate?
- Methodological Answer : The compound’s synthesis likely involves palladium-catalyzed reductive cyclization, a method validated for structurally similar indole derivatives (e.g., nitroarene reduction using formic acid derivatives as CO surrogates) . Key steps include:
- Indole core formation : Condensation of 1-ethylindole-3-carboxaldehyde with a dihydrobenzofuran precursor under acidic conditions.
- Sulfonate esterification : Reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonate group.
- E/Z isomer control : Use of stereoselective catalysts (e.g., chiral ligands) to favor the (2E) configuration, critical for bioactivity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Utilize HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) to assess purity, as described in pharmacopeial assays for analogous sulfonates .
- Spectroscopy : Combine -NMR (to verify ethyl and methyl substituents) and -NMR (to confirm carbonyl and aromatic carbons). Mass spectrometry (HRMS) is essential for molecular ion validation.
- X-ray crystallography : For unambiguous confirmation of the (2E) configuration, particularly if synthetic routes yield isomeric mixtures .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in solubility data reported for this compound across studies?
- Methodological Answer :
- Systematic solubility profiling : Conduct studies in buffered solutions (e.g., pH 4.6 sodium acetate buffer ) and organic solvents (DMSO, ethanol) under controlled temperatures (25°C vs. 37°C).
- Data normalization : Account for batch-to-batch variations in crystallinity (e.g., via PXRD analysis) and residual solvents (GC-MS quantification).
- Meta-analysis : Cross-reference solubility data with structurally related compounds (e.g., 4-chlorobenzenesulfonate derivatives ) to identify trends in substituent effects.
Q. How can researchers address instability of the (2E) configuration under physiological conditions?
- Methodological Answer :
- Kinetic stability assays : Monitor isomerization rates via HPLC under simulated physiological conditions (e.g., phosphate buffer, pH 7.4, 37°C) .
- Protective formulations : Encapsulate the compound in cyclodextrins or lipid nanoparticles to shield the exocyclic double bond from hydrolysis or photoisomerization.
- Computational modeling : Use density functional theory (DFT) to predict energy barriers for E→Z isomerization and guide structural modifications (e.g., steric hindrance via bulkier substituents) .
Q. What advanced techniques validate the compound’s hypothesized enzyme inhibition mechanism?
- Methodological Answer :
- Enzyme kinetics : Perform Michaelis-Menten assays with purified target enzymes (e.g., cyclooxygenase-2) to measure values and inhibition type (competitive vs. non-competitive).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) to elucidate interactions between the sulfonate group and enzyme active sites.
- Molecular docking : Align the compound’s 3D structure (from X-ray or DFT-optimized models) with enzyme crystal structures to identify critical binding residues .
Data Analysis & Reproducibility
Q. How should researchers handle discrepancies in bioactivity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may antagonize or enhance activity in vivo.
- Dose-response alignment : Normalize in vivo dosing to in vitro IC values while accounting for tissue penetration and half-life differences .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC and Hill slope values.
- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations, adjusting for false discovery rates (e.g., Benjamini-Hochberg correction).
- Synergy analysis : Use the Chou-Talalay method for combination studies with standard chemotherapeutics .
Structural & Mechanistic Insights
Q. How can researchers differentiate between electronic and steric effects of the 4-methylbenzenesulfonate group on bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with substituents varying in electronegativity (e.g., -NO, -OCH) and steric bulk (e.g., -CF, -t-Bu) at the sulfonate’s para position.
- Hammett analysis : Correlate bioactivity (e.g., IC) with σ values to quantify electronic contributions.
- Molecular dynamics simulations : Visualize ligand-enzyme interactions to assess how substituents modulate binding pocket occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
